
2,2-diphenyl-N-(3,4,5-trimethoxybenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Diphenyl-N-(3,4,5-trimethoxybenzyl)acetamide is a synthetic organic compound characterized by the presence of a 3,4,5-trimethoxybenzyl group attached to an acetamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-diphenyl-N-(3,4,5-trimethoxybenzyl)acetamide typically involves the reaction of 3,4,5-trimethoxybenzylamine with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods: This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Diphenyl-N-(3,4,5-trimethoxybenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the benzyl ring can be oxidized to form corresponding phenolic derivatives.
Reduction: The acetamide group can be reduced to an amine under appropriate conditions.
Substitution: The benzyl position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products:
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Diphenyl-N-(3,4,5-trimethoxybenzyl)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to known inhibitors.
Medicine: Studied for its potential anti-cancer properties, particularly in targeting tubulin polymerization.
Industry: Potential use in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 2,2-diphenyl-N-(3,4,5-trimethoxybenzyl)acetamide involves its interaction with molecular targets such as tubulin, a protein involved in cell division. The compound binds to the colchicine binding site on tubulin, inhibiting its polymerization and thus preventing cell division. This mechanism is similar to that of other known tubulin inhibitors .
Vergleich Mit ähnlichen Verbindungen
Colchicine: A well-known tubulin inhibitor with a similar mechanism of action.
Combretastatin: Another tubulin inhibitor with structural similarities.
Podophyllotoxin: A natural product that also targets tubulin polymerization.
Uniqueness: 2,2-Diphenyl-N-(3,4,5-trimethoxybenzyl)acetamide is unique due to the presence of the 3,4,5-trimethoxybenzyl group, which enhances its binding affinity and specificity for the colchicine binding site on tubulin. This structural feature may contribute to its enhanced biological activity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
292644-06-5 |
|---|---|
Molekularformel |
C24H25NO4 |
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
2,2-diphenyl-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C24H25NO4/c1-27-20-14-17(15-21(28-2)23(20)29-3)16-25-24(26)22(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-15,22H,16H2,1-3H3,(H,25,26) |
InChI-Schlüssel |
GRWLGARCFDGVNS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[(1,3-dimethyl-1,3,2-diazaborolidin-2-yl)imino]-$l^{4}-sulfane](/img/structure/B14161009.png)
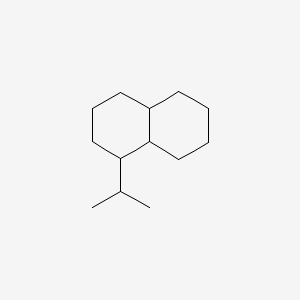
![Benzenamine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14161013.png)
![2-amino-1-(4-butylphenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14161025.png)

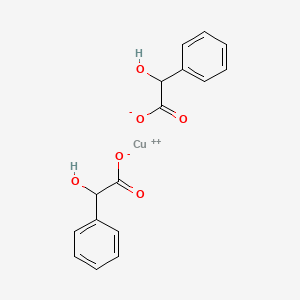
![N-(3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B14161039.png)
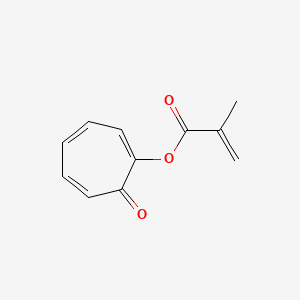
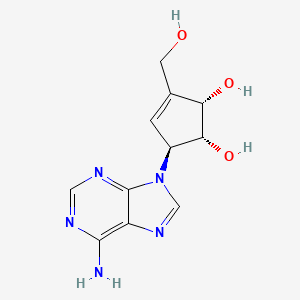
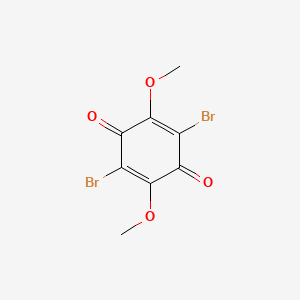
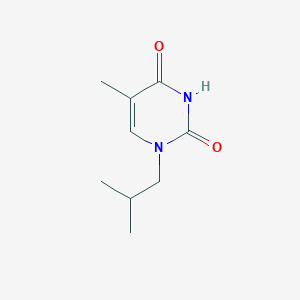
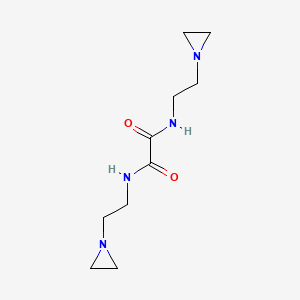
![7H-Benzo[c]phenothiazine, 7-chloroacetyl-](/img/structure/B14161072.png)
![1-[(2Z)-1-ethylpyridin-2(1H)-ylidene]-3-prop-2-en-1-ylthiourea](/img/structure/B14161073.png)
